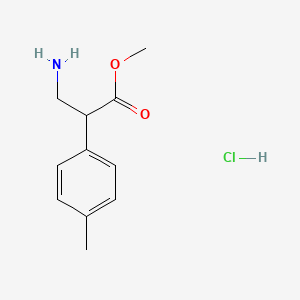
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1305711-72-1 . It has a molecular weight of 229.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride” is a powder with a molecular weight of 229.7 .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in cancer therapy. This compound, though structurally different, shares some chemical motif similarities with the target compound and has been reviewed for its preclinical antitumor efficacy in several cancer models. Its effects are attributed to both S1PR-dependent and independent mechanisms, indicating a complex interaction with cellular pathways (Li Zhang et al., 2013).
Flavor Chemistry in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are crucial for the flavor of many food products, highlights the importance of understanding the production and degradation of these compounds from amino acids. This study emphasizes the metabolic conversions and microbial interactions influencing the formation of flavor compounds, which could be relevant to research on Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride in food chemistry (B. Smit et al., 2009).
Environmental Science
A review on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals offers insights into how similar chemical compounds interact with the environment. Understanding the sorption processes can help in predicting the environmental fate and mobility of such compounds, which may also apply to research on Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride (D. Werner et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and storing in a well-ventilated place .
Propiedades
IUPAC Name |
methyl 3-amino-2-(4-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQXWPMPQETIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




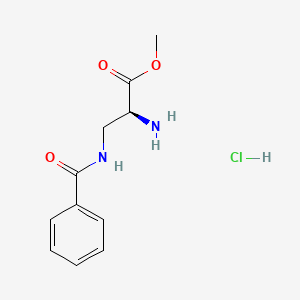

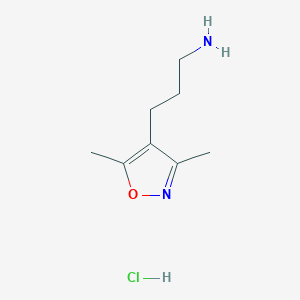

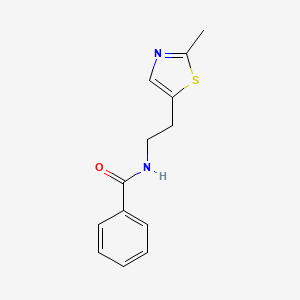
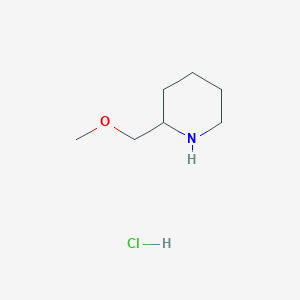
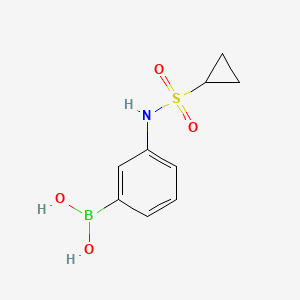



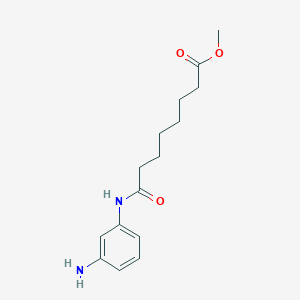
![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)
